molecular formula C18H9N3O6 B12795506 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione CAS No. 94210-30-7

2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione

Cat. No.: B12795506
CAS No.: 94210-30-7
M. Wt: 363.3 g/mol
InChI Key: PNCWXJDXSBUSCS-UHFFFAOYSA-N
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Description

2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxido, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using classical methods such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.

    Functional Group Introduction:

    Final Assembly: The final step involves coupling the functionalized phenyl ring with the isoquinoline core under specific reaction conditions, such as the use of catalysts and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Known for its biological activities and used in the synthesis of pharmaceuticals.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B (PKB) with applications in cancer therapy.

Uniqueness

2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

94210-30-7

Molecular Formula

C18H9N3O6

Molecular Weight

363.3 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H9N3O6/c22-17-12-5-1-3-10-4-2-6-13(16(10)12)18(23)19(17)14-8-7-11(20(24)25)9-15(14)21(26)27/h1-9H

InChI Key

PNCWXJDXSBUSCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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